N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13(27)22-16-7-5-8-17(11-16)23-20(28)12-26-18-9-4-3-6-15(18)10-19(26)21-25-24-14(2)29-21/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCKCQCNNKXPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. The compound integrates an oxadiazole moiety, which has been recognized for its diverse biological activities including anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of an indole core linked to an oxadiazole and an acetamide group, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. The oxadiazole ring is known for its role in inhibiting various enzymes and pathways that are crucial for tumor growth and metastasis. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in DNA synthesis and epigenetic regulation respectively .
- Induction of Apoptosis : Studies suggest that derivatives containing the oxadiazole moiety can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Case Studies
Several studies have investigated the biological effects of compounds related to the oxadiazole class:
- Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative significantly inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM, indicating potent anticancer properties .
- Mechanism-Based Approaches : Research highlighted that the incorporation of oxadiazole into hybrid molecules led to enhanced binding affinity to cancer-related targets such as telomerase and HDACs. This suggests a multi-targeted approach in cancer therapy using such compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound is primarily noted for its anticancer properties , which are attributed to its structural components that include both indole and oxadiazole moieties. These components have been shown to enhance the compound's efficacy against various cancer cell lines.
Case Studies and Experimental Findings
Several studies have documented the effectiveness of this compound in preclinical models:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Arafa et al. (2023) | SNB-75 (CNS Cancer) | 1.95 | HDAC inhibition |
| Arafa et al. (2023) | UO-31 (Renal Cancer) | 2.36 | EGFR/Src pathway inhibition |
| ResearchGate Study | Various Cell Lines | 0.420 ± 0.012 | Alkaline phosphatase inhibition |
These findings suggest that the compound exhibits potent anticancer activity with low IC50 values, indicating high efficacy in inhibiting cancer cell growth.
Additional Therapeutic Potential
Beyond its anticancer applications, N-(3-acetamidophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide may also have implications in treating other diseases:
Inflammatory Disorders
The compound's ability to modulate inflammatory pathways suggests potential applications in autoimmune diseases. By inhibiting TNFα signaling pathways, it may reduce inflammation and provide therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent investigations have hinted at neuroprotective properties due to its interaction with neuroinflammatory pathways. This opens avenues for research into its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Substituent Modifications on the Aromatic Rings
N-(3,4-dimethoxyphenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS: 923243-52-1) Structural Difference: The phenyl ring in the acetamide group is substituted with 3,4-dimethoxy groups instead of a 3-acetamido group. Molecular Weight: 392.4 g/mol (vs. ~406.4 g/mol for the target compound, estimated based on substituents).
N-(4-(trifluoromethyl)phenyl)-2-[2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Structural Difference : A trifluoromethyl (-CF₃) group replaces the 3-acetamido substituent.
- Impact : The -CF₃ group is strongly electron-withdrawing, which may alter binding interactions in enzymatic assays or receptor targets .
Variations in the Heterocyclic Core
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Structural Difference: The 1,3,4-oxadiazole is linked to an indol-3-ylmethyl group instead of being directly fused to the indole.
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Structural Difference : Benzofuran replaces the indole core.
- Impact : Benzofuran’s planar structure may enhance π-π stacking interactions, but the absence of the indole NH group could reduce hydrogen-bonding capacity .
Enzyme Inhibition
Compound 8t (LOX Inhibition) : Exhibited 65% inhibition of lipoxygenase (LOX) at 100 µM, attributed to the indol-3-ylmethyl-oxadiazole motif .
Compound 2a (Antimicrobial Activity) : Showed potent activity against S. aureus (MIC: 8 µg/mL), linked to the benzofuran-oxadiazole core .
Acetylcholinesterase (AChE) Inhibition
- N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a) : IC₅₀ = 12 µM, suggesting thiazole and pyridine substituents enhance AChE binding .
Target Compound’s Potential
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
